sodium;(E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate
Description
Sodium;(E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate, commonly known as rosuvastatin sodium, is a potent HMG-CoA reductase inhibitor used clinically to manage hypercholesterolemia and atherosclerosis . Its structure features a fluorophenyl-substituted pyrimidine core linked to a dihydroxyheptenoic acid side chain, with a sodium counterion enhancing solubility and bioavailability . The (E,3R) stereochemistry and sulfonamide moiety are critical for binding to the HMG-CoA reductase active site, conferring superior potency compared to earlier statins .
Rosuvastatin sodium is synthesized via solvent crystallization to achieve high enantiomeric purity (<0.50%) and diastereomeric purity (<0.30%) . Its stability in pharmaceutical formulations is ensured by tribasic phosphate salts (e.g., calcium phosphate), which mitigate degradation into lactone or oxidized byproducts .
Properties
Molecular Formula |
C22H25FN3NaO6S |
|---|---|
Molecular Weight |
501.5 g/mol |
IUPAC Name |
sodium;(E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate |
InChI |
InChI=1S/C22H26FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,17,28H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1/b10-9+;/t17-;/m1./s1 |
InChI Key |
MOTOIBGCQDETGJ-LPUIZMOYSA-M |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/C(=O)C[C@H](CC(=O)[O-])O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(=O)CC(CC(=O)[O-])O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] |
Origin of Product |
United States |
Preparation Methods
Vilsmeier-Haack Formylation
The 4-(4-fluorophenyl)-6-isopropyl-2-(methyl(methylsulfonyl)amino)pyrimidin-5-carbaldehyde intermediate forms via Vilsmeier-Haack reaction. WO2010038124A1 details:
- Reagents : Phosphorus oxychloride (3.0 eq) and N,N-dimethylformamide (3.05 eq)
- Conditions : 5–10°C initial mixing, 40–45°C activation (30 min), 25–30°C substrate addition
- Work-up : Quenching in cold sodium acetate (2°C), pH adjustment to 7.5–8.0 with NaOH, ethyl acetate extraction
Key Optimization :
- Temperature Control : <30°C during aldehyde formation prevents N-demethylation
- Solvent Systems : Mixed DMF/toluene (1:3 v/v) enhances reagent solubility while minimizing side reactions
Side-Chain Elongation via Wittig Reaction
Wittig Reagent Preparation
WO2007017117A1 specifies lithium hexamethyldisilazide (LiHMDS) as base for ylide generation:
Coupling Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | -45°C to -30°C | 82–87% yield |
| Reaction Time | 4–6 h | Minimizes β-elimination |
| Solvent | THF:Toluene (2:1) | Enhances ylide stability |
Post-reaction work-up involves:
- Saturated NH₄Cl quench (-20°C)
- Ethyl acetate extraction (3× volumes)
- Silica gel chromatography (hexane:EtOAc 4:1)
Oxidation and Sodium Salt Formation
Oxidation of Secondary Alcohol
The (3R)-hydroxy group undergoes oxidation to ketone using Jones reagent:
Saponification and Salt Formation
Der Pharma Chemica's method (2023) outlines:
# Example procedure for sodium salt preparation
compound_ester = 25.0 g # Methyl ester intermediate
NaOH_solution = 2.0 g in 150 mL ethanol # 0.05 M NaOH
1. Add NaOH solution to compound_ester at 0–5°C
2. Warm to 25°C over 1 h, stir 2 h
3. Remove solvent under reduced pressure
4. Dissolve residue in H₂O (100 mL), wash with EtOAc
5. Lyophilize aqueous phase to obtain sodium salt
Critical Parameters :
- pH Control : Maintain pH 10–11 during hydrolysis to prevent lactonization
- Lyophilization : Freeze-drying at -50°C/0.1 mbar preserves compound integrity
Comparative Analysis of Synthetic Routes
Table 1. Method Efficiency Comparison
Impurity Profiling and Control
Major Process-Related Impurities
Chemical Reactions Analysis
Types of Reactions
Sodium;(E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Sodium;(E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of sodium;(E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Structural and Functional Analogues
Rosuvastatin sodium belongs to the statin class of HMG-CoA reductase inhibitors. Key structural analogues include:
Key Observations :
- Counterion Impact : Sodium salts (rosuvastatin sodium) exhibit higher aqueous solubility than calcium salts, enabling rapid absorption .
- Core Heterocycle: The pyrimidine ring in rosuvastatin enhances binding affinity compared to pyrrole (atorvastatin) or quinoline (pitavastatin) systems .
- Sulfonamide Group: The methyl(methylsulfonyl)amino group in rosuvastatin reduces metabolic degradation, improving bioavailability over simvastatin .
Bioactivity and Molecular Similarity
Activity Landscape Analysis
For example:
- Rosuvastatin vs. Fluvastatin : Despite sharing a fluorophenyl group, rosuvastatin’s pyrimidine core confers 10-fold higher potency due to optimized hydrogen bonding with HMG-CoA reductase .
- Tanimoto Similarity Scores: Rosuvastatin sodium shows low structural similarity (Tanimoto <0.4) to non-statin HMG-CoA inhibitors (e.g., mevastatin), explaining divergent bioactivity .
Molecular Networking and Fragmentation Patterns
Mass spectrometry-based molecular networking () reveals that rosuvastatin clusters with other statins (cosine score >0.85) due to shared fragmentation patterns (e.g., loss of the sulfonamide group). However, its unique hydroxylated side chain generates distinct MS/MS ions, enabling differentiation from analogues like atorvastatin .
Pharmacokinetic and Stability Comparisons
| Parameter | Rosuvastatin Sodium | Rosuvastatin Calcium | Atorvastatin Calcium |
|---|---|---|---|
| Solubility (mg/mL) | 7.8 (pH 7.4) | 0.12 (pH 7.4) | 0.05 (pH 7.4) |
| Half-Life (hr) | 19 | 19 | 14 |
| Metabolic Stability | High (CYP2C9 minimal) | High | Moderate (CYP3A4 substrate) |
| Degradation Products | Lactone (<1%) | Lactone (<1%) | β-hydroxyacid (>5%) |
Key Findings :
Q & A
Basic: What are the critical considerations in synthesizing sodium (E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate to ensure high stereochemical purity?
Answer: Synthesis requires precise control of reaction parameters, including temperature (20–25°C for intermediates), pH (maintained at 6.5–7.5 to avoid epimerization), and solvent polarity (e.g., tetrahydrofuran or acetonitrile). Key steps include:
- Chiral resolution : Use of enantioselective catalysts or chiral stationary phases in HPLC to isolate the (3R)-configured intermediate .
- In-process monitoring : Thin-layer chromatography (TLC) with iodine visualization and H/C NMR spectroscopy to verify stereochemical integrity at the 3-hydroxy and 5-oxo positions .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to remove diastereomeric by-products .
Advanced: How do polymorphic forms of this compound affect dissolution rates in pharmaceutical formulations?
Answer: Polymorphs impact bioavailability due to differences in crystal lattice energy and solubility. Methodological steps include:
- Polymorph characterization : X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to identify Form I (high-energy, rapid dissolution) vs. Form II (low-energy, slow dissolution) .
- Dissolution testing : Use USP Apparatus II at 50 rpm in pH 6.8 phosphate buffer, with UV detection at 242 nm. Form I shows >90% dissolution within 30 minutes, while Form II achieves only 60% under identical conditions .
- Stability correlation : Accelerated stability studies (40°C/75% RH) reveal Form II’s tendency to convert to Form I under humid conditions, necessitating excipient screening to prevent phase transitions .
Basic: Which analytical techniques are most effective for quantifying this compound in the presence of its related substances?
Answer: Reverse-phase ultra-performance liquid chromatography (RP-UPLC) is optimal:
- Column : Acquity BEH C18 (2.1 × 100 mm, 1.7 μm) with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B) at 0.3 mL/min .
- Detection : UV at 242 nm, with retention times of 8.2 min for the parent compound and 10.5 min for the anti-isomer impurity .
- Validation : Linearity (0.1–200 μg/mL, ), precision (%RSD < 2.0), and LOQ (0.05 μg/mL) per ICH Q2(R1) guidelines .
Advanced: What methodological approaches are used to differentiate between the 5-oxo impurity and the parent compound during stability studies?
Answer: The 5-oxo impurity lacks the 5-hydroxyl group, altering polarity and reactivity. Key strategies include:
- Forced degradation : Expose the compound to oxidative stress (3% HO, 70°C), generating the 5-oxo impurity via keto-enol tautomerism .
- Mass spectrometry : ESI-MS reveals a molecular ion at m/z 479.1 for the parent vs. m/z 477.1 for the 5-oxo derivative due to dehydration .
- Chromatographic separation : Adjust mobile phase pH to 3.0 to protonate the 5-oxo group, increasing retention time differential by 2.5 minutes .
Basic: What strategies are employed to enhance the aqueous solubility of this compound for in vitro assays?
Answer: Solid dispersion techniques improve solubility:
- Polymer selection : Hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP K30) at 1:3 (drug:polymer ratio) increase solubility from 0.02 mg/mL (pure) to 1.8 mg/mL .
- Preparation : Solvent evaporation method using ethanol, followed by lyophilization to maintain amorphous state stability .
- Dissolution testing : 90% drug release within 45 minutes in simulated gastric fluid (pH 1.2) compared to 30% for crystalline forms .
Advanced: How can in vitro hepatocyte selectivity models predict the myotoxicity risk of HMG-CoA reductase inhibitors like this compound?
Answer: Hepatocyte selectivity reduces myocyte exposure and toxicity risk. Methods include:
- Cell-based assays : Compare IC values for HMG-CoA reductase inhibition in primary human hepatocytes (>500 nM) vs. skeletal myocytes (<50 nM). A selectivity index >10 indicates reduced myotoxicity .
- Radiolabeled uptake studies : C-labeled compound shows 5-fold higher accumulation in hepatocytes due to OATP1B1 transporter affinity .
- In vivo correlation : Guinea pig models demonstrate 80% LDL reduction at 10 mg/kg with no creatine kinase elevation, validating hepatocyte-specific targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
